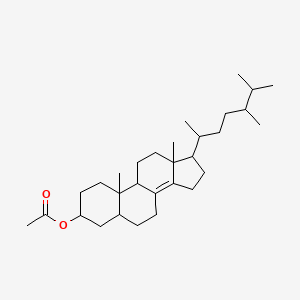

5alpha-Ergost-8(14)-en-3beta-ol, acetate

Description

Structure

3D Structure

Properties

CAS No. |

4042-95-9 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

[(3S,5S,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C30H50O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h19-21,23-24,26,28H,8-18H2,1-7H3/t20-,21+,23-,24-,26+,28-,29-,30+/m0/s1 |

InChI Key |

LALAQRGFSWBMHR-VHEPHSCYSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)OC(=O)C |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)OC(=O)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)OC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for 5alpha Ergost 8 14 En 3beta Ol, Acetate

Diverse Biological Sources of 5alpha-Ergost-8(14)-en-3beta-ol, acetate (B1210297)

The quest to identify natural sources of 5alpha-Ergost-8(14)-en-3beta-ol, acetate has led researchers to explore a wide range of biological organisms. Although direct isolation of this specific compound is not extensively documented, the presence of its structural analogs in fungi, plants, and marine life suggests potential reservoirs.

Fungal Isolates and Associated Species

Fungi are well-established producers of a diverse array of sterols, including various ergosterol (B1671047) derivatives. The Shiitake mushroom (Lentinus edodes), for instance, has been a source for the isolation of multiple sterols. A study on its ethanolic extract led to the identification of eight different sterols, such as ergosterol, ergosterol peroxide, and (22E)-ergosta-6,22-diene-3beta,5alpha,8alpha-triol. nih.gov While this compound was not specifically reported, the presence of other 5-alpha-ergostane structures points to the biosynthetic capability of this fungus to produce such compounds. Further detailed analysis of fungal extracts may yet reveal the presence of this specific acetate ester.

Plant Sources and Phytochemical Investigations

The plant kingdom is another promising domain for the discovery of novel phytosterols (B1254722). While direct evidence for the presence of this compound in plants is limited in currently available literature, related compounds have been identified. For example, the non-acetylated form, α-Ergostenol (Ergost-8(14)-en-3-ol), has been isolated from the fruits of Cirsium palustre and C. rivulare.

Phytochemical screening of various plants often reveals a complex mixture of steroidal compounds. A study on the leaf extract of Costus afer using Gas Chromatography-Mass Spectrometry (GC-MS) identified several triterpenoids, confirming the presence of a steroidal backbone that could potentially be a precursor to this compound. amazonaws.com The NIST WebBook, a chemical database, provides mass spectrometry data for Ergost-5-en-3-ol, acetate, (3β,24R)-, an isomer of the target compound, which is also known as campesterol (B1663852) acetate. nist.gov This suggests that such acetylated ergostanols are present in nature and can be characterized.

Marine Organisms and Microorganisms as Producers

Marine environments are a rich source of unique natural products. The tunicate Polycarpa aurata has been shown to produce a variety of bioactive compounds. researchgate.net While a comprehensive list of all sterols from this organism is not fully detailed in all studies, the potential for discovering new sterol derivatives, including this compound, remains high in such marine invertebrates. The investigation into marine microbial symbionts could also unveil novel producers of this class of compounds.

Advanced Chromatographic and Separation Techniques for Isolation

The isolation and purification of specific sterols from complex natural extracts require a combination of advanced chromatographic techniques. The lipophilic nature of sterols like this compound makes them suitable for separation by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Applications for Purification

HPLC is a cornerstone technique for the purification of sterols from natural sources. A study on the isolation of a related compound, 5alpha-cholest-8(14)-en-3beta-ol-15-one, from rat skin provides a relevant methodological framework. nih.gov The purification process involved medium pressure liquid chromatography on Lichroprep RP-8 columns, followed by thin-layer chromatography (TLC) on silica (B1680970) gel G, and finally, reverse-phase HPLC for fine purification. nih.gov This multi-step approach is often necessary to achieve the high purity required for structural elucidation.

Table 1: Illustrative HPLC Parameters for Sterol Separation

| Parameter | Specification |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Methanol gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Temperature | 25°C |

Note: These are general parameters and would require optimization for the specific separation of this compound.

Gas Chromatography (GC) and Hyphenated Techniques in Isolation Protocols

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like sterol acetates. The compound is typically derivatized to increase its volatility and thermal stability before analysis.

In the analysis of the Costus afer leaf extract, GC-MS was employed to identify various phytochemicals. amazonaws.com The instrument was operated with a flame ionization detector, and the oven temperature was programmed to ramp from 60°C to 280°C to facilitate the separation of compounds with different boiling points. amazonaws.com The mass spectrometer then provides fragmentation patterns that serve as a molecular fingerprint for identification. The NIST WebBook entry for the related compound Ergost-8-en-3-ol, 14-methyl-, (3β,5α)- includes its mass spectrum, which is crucial for its identification in a complex mixture. nist.gov

Table 2: Typical GC-MS Parameters for Sterol Analysis

| Parameter | Specification |

|---|---|

| GC Column | DB-5 MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp 60°C, ramp to 280°C at 10°C/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-600 amu |

Note: These parameters are illustrative and would be optimized for the specific analysis of this compound.

Countercurrent Chromatography and Other Preparative Methods for Enrichment

The enrichment and purification of specific sterol acetates from complex mixtures necessitate advanced preparative chromatographic techniques. Due to the structural similarity among different sterols, their separation can be challenging. nih.gov

Countercurrent Chromatography (CCC)

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that has proven effective for the separation of natural products, including phytosterols. nih.gov This method avoids the use of solid stationary phases, instead utilizing a biphasic solvent system, which minimizes the risk of irreversible adsorption of the sample. aocs.org The separation is based on the differential partitioning of the solutes between the two immiscible liquid phases. nih.gov

A notable application of HSCCC in sterol purification is the separation of β-sitosterol from a crude mixture. This was successfully achieved using a heptane-acetonitrile-ethyl acetate (5:5:1, v/v/v) solvent system. nih.gov This demonstrates the potential of HSCCC for the purification of other phytosterols and their derivatives, such as this compound. The selection of an appropriate solvent system is critical for achieving successful separation in CCC and is determined by the partition coefficient (K) of the target compound. aocs.org

Other Preparative Chromatographic Methods

Besides CCC, other preparative methods are instrumental in the enrichment of sterol acetates. The derivatization of sterols to their acetate forms can significantly improve separation in various chromatographic systems. researchgate.net

Medium Pressure Liquid Chromatography (MPLC): MPLC using silica gel columns is an effective technique for the separation of sterol acetate derivatives. researchgate.netnih.gov It offers a higher resolution than traditional column chromatography and can handle larger sample loads than high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for the fine purification of sterol acetates. researchgate.netnih.gov Argentation chromatography, which employs silver nitrate-impregnated silica gel, is particularly useful for separating sterol acetates based on the number and configuration of double bonds in their structure. researchgate.net

Supercritical Fluid Chromatography (SFC): Preparative SFC is another advanced technique that can be applied to the purification of sterols and their derivatives, offering high resolution and being a more environmentally friendly option due to the use of supercritical CO2 as the mobile phase. evotec.com

Table 2: Preparative Chromatographic Techniques for Sterol Acetate Enrichment

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning | Purification of β-sitosterol | nih.gov |

| Medium Pressure Liquid Chromatography (MPLC) | Adsorption chromatography on silica gel | Separation of oxygenated sterol acetates | researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution adsorption or partition chromatography | Fine purification of sterol acetates | researchgate.netnih.gov |

| Argentation Chromatography | Complexation chromatography with silver ions | Separation of sterol acetates by unsaturation | researchgate.net |

| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid mobile phase | High-resolution purification of sterols | evotec.com |

Biosynthetic Pathways and Enzymatic Transformations of Ergostane Scaffolds Leading to 5alpha Ergost 8 14 En 3beta Ol, Acetate

General Sterol Biosynthesis: Ergosterol (B1671047) Pathway Relevance to 5alpha-Ergost-8(14)-en-3beta-ol, acetate (B1210297)

The biosynthesis of ergosterol is a complex and highly regulated process that serves as the foundation for the formation of other ergostane-type steroids. frontiersin.org This pathway can be broadly divided into three main stages: the mevalonate (B85504) pathway, the farnesyl pyrophosphate (FPP) to lanosterol (B1674476) conversion, and the late-stage modifications of lanosterol to ergosterol. mdpi.com The relevance of this pathway to the formation of 5alpha-Ergost-8(14)-en-3beta-ol, acetate lies in the shared precursors and enzymatic machinery.

The initial steps, starting from acetyl-CoA, lead to the synthesis of lanosterol, the first cyclic sterol precursor in fungi. mdpi.com From lanosterol, a series of demethylations, desaturations, and reductions occur to yield ergosterol. nih.gov Key intermediates in this pathway, such as zymosterol (B116435) and fecosterol, are central branching points from which alternative sterol structures can arise. researchgate.net The formation of this compound likely diverges from the main ergosterol pathway at one of these intermediate stages.

The defining feature of this compound is the double bond at the C8(14) position. In the canonical ergosterol pathway, the C8 double bond is typically isomerized to a C7 double bond by the enzyme sterol C8-C7 isomerase, encoded by the ERG2 gene. uniprot.orgnih.gov The presence of an 8(14)-ene suggests either the action of a different isomerase or an alternative enzymatic mechanism that circumvents the standard C8-C7 isomerization.

Proposed Biosynthetic Routes to this compound

While a definitive pathway has not been fully elucidated, a plausible biosynthetic route can be proposed based on known enzymatic reactions within the ergosterol pathway and the identification of related intermediates.

The biosynthesis of 5alpha-Ergost-8(14)-en-3beta-ol likely begins with an intermediate from the ergosterol pathway, such as fecosterol. The key transformation would be the isomerization of the double bond from the C8 position to the C8(14) position. This could be catalyzed by a specific sterol isomerase. While the well-characterized ERG2 is a C8-C7 isomerase, it is conceivable that other, less-characterized isomerases exist in certain fungal species that could perform this alternative reaction. uniprot.orgacs.org For instance, studies on cholesterol biosynthesis have shown that the isomerization of a Δ8 double bond can lead to a Δ8(14) intermediate under certain conditions, suggesting the chemical feasibility of such a rearrangement. nih.gov

Following the formation of the 5alpha-Ergost-8(14)-en-3beta-ol core structure, the final step is the acetylation of the 3-beta-hydroxyl group. This reaction is catalyzed by a sterol O-acyltransferase (SOAT), also known as acyl-CoA:sterol acyltransferase (ASAT). researchgate.netwikipedia.org These enzymes utilize an activated fatty acyl-CoA, such as acetyl-CoA, to esterify the hydroxyl group of a sterol. nih.govnih.gov Fungi possess genes encoding for SOATs, which are involved in the storage of sterols as steryl esters. wikipedia.org

Proposed Key Intermediates and Enzymes:

| Intermediate | Precursor | Key Enzyme Class | Gene (Proposed) |

| Fecosterol | Zymosterol | C-24 sterol methyltransferase | ERG6 |

| 5alpha-Ergost-8-en-3beta-ol | Fecosterol | Sterol C8-C14 isomerase | Isomerase (uncharacterized) |

| This compound | 5alpha-Ergost-8(14)-en-3beta-ol | Sterol O-acetyltransferase | ARE1/ARE2 homolog |

The expression of genes involved in the ergosterol pathway is tightly regulated at the transcriptional level, primarily by the sterol regulatory element-binding proteins (SREBPs), such as Upc2 and Ecm22 in Saccharomyces cerevisiae. davidmoore.org.uk These transcription factors respond to cellular sterol levels, modulating the expression of ERG genes to maintain sterol homeostasis. frontiersin.org It is highly probable that the genes responsible for the biosynthesis of this compound are under similar regulatory control.

Chemoenzymatic Approaches for the Derivatization of Ergostane (B1235598) Scaffolds

Chemoenzymatic synthesis offers a powerful strategy for the targeted modification of complex natural products like ergostane steroids. This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis.

The final step in the proposed biosynthesis of this compound—the acetylation of the 3-beta-hydroxyl group—is particularly amenable to a chemoenzymatic approach. Lipases are a class of enzymes that are widely used for the regioselective acylation of polyhydroxylated compounds, including sterols. nih.gov

For instance, lipases from various microbial sources, such as Candida rugosa and Aspergillus niger, have been successfully employed for the regioselective acetylation of sesquiterpenoids. nih.gov A similar strategy could be applied to 5alpha-Ergost-8(14)-en-3beta-ol. The enzymatic acylation would offer high regioselectivity for the 3-beta-hydroxyl group, avoiding the need for protecting groups that are often required in purely chemical syntheses.

The process would involve the incubation of 5alpha-Ergost-8(14)-en-3beta-ol with a suitable acyl donor, such as vinyl acetate or ethyl acetate, in the presence of a lipase (B570770) in a non-aqueous solvent. The choice of lipase and reaction conditions would be critical to achieve high conversion and selectivity. This method provides a greener and more efficient alternative to traditional chemical acetylation methods. mdpi.com

Synthetic Strategies and Structural Modifications of 5alpha Ergost 8 14 En 3beta Ol, Acetate

Total Synthesis Approaches to the Ergostane (B1235598) Core

The total synthesis of the ergostane core, a tetracyclic system with multiple stereocenters, is a formidable endeavor that showcases the power of modern organic synthesis. While a total synthesis specifically targeting 5α-ergost-8(14)-en-3β-ol, acetate (B1210297) is not extensively documented, the synthesis of closely related ergostane sterols provides a blueprint for potential synthetic routes.

A key challenge in the total synthesis of the ergostane skeleton is the stereocontrolled construction of the C/D ring junction and the subsequent elaboration of the side chain. One notable approach involves the use of a convergent strategy, where the A/B ring system and the C/D ring system with the attached side chain are synthesized separately and then coupled.

For instance, the synthesis of ergosta-5,8-dien-3β-ol, an uncommon sterol, has been achieved and provides valuable insights. nih.gov A potential total synthesis of 5α-ergost-8(14)-en-3β-ol could commence with the construction of a perhydrophenanthrene derivative, which constitutes the C and D rings of the steroid. rsc.org Stereoselective methods are employed to establish the trans-fusion of these rings. Subsequent annulation of the A and B rings can be achieved through various methods, including Robinson annulation or Diels-Alder reactions, on a functionalized C/D ring precursor.

The introduction of the characteristic ergostane side chain is another critical step. This is often accomplished by coupling a suitable side-chain precursor to a C-17 ketone of the steroidal core. The stereochemistry of the side chain's chiral centers is typically controlled through the use of chiral auxiliaries or asymmetric catalysis.

A hypothetical retrosynthetic analysis for the total synthesis of the ergostane core is depicted below:

| Key Disconnection | Synthetic Strategy | Relevant Reactions |

| C17-Side Chain | Grignard or Wittig-type reaction with a C17-ketosteroid. | Grignard addition, Wittig reaction, Horner-Wadsworth-Emmons reaction. |

| A/B Ring Annulation | Robinson annulation onto a C/D ring precursor. | Michael addition followed by intramolecular aldol (B89426) condensation. |

| C/D Ring Formation | Stereoselective cyclization reactions. | Intramolecular Diels-Alder, radical cyclizations, cationic cyclizations. |

Semi-synthetic Transformations of Naturally Derived 5α-Ergost-8(14)-en-3β-ol, acetate

Given the complexity of total synthesis, semi-synthetic approaches starting from abundant natural sterols are often more practical. Ergosterol (B1671047), a major sterol in fungi, is an ideal starting material for the synthesis of 5α-ergost-8(14)-en-3β-ol, acetate due to its inherent ergostane skeleton.

A plausible semi-synthetic route from ergosterol would involve several key transformations:

Protection of the 3β-hydroxyl group: The 3β-hydroxyl group of ergosterol is typically protected as an acetate ester to prevent its oxidation in subsequent steps.

Selective reduction of the Δ⁵ and Δ⁷ double bonds: The conjugated diene system in the B ring of ergosterol needs to be selectively reduced. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions is crucial to achieve the desired stereochemistry at the A/B ring junction. Hydrogenation of ergosterol in the presence of a palladium catalyst can lead to the saturation of the double bonds. nih.gov

Isomerization of the double bond to the Δ⁸⁽¹⁴⁾ position: The native double bonds in the ergosterol B ring are at the Δ⁵ and Δ⁷ positions. To obtain the target Δ⁸⁽¹⁴⁾ unsaturation, an isomerization reaction is necessary. This can be achieved under acidic conditions, which promotes the migration of the double bond to the thermodynamically more stable position. nih.govresearchgate.net The formation of the Δ⁸⁽¹⁴⁾ double bond is a key step and can be influenced by the reaction conditions. rsc.org

Acetylation of the 3β-hydroxyl group: If the protecting group was removed during the previous steps, or if the synthesis started with the free alcohol, the final step would be the acetylation of the 3β-hydroxyl group to yield the target compound.

A summary of a potential semi-synthetic route is presented in the table below:

| Starting Material | Key Transformation | Reagents and Conditions | Product |

| Ergosterol | Acetylation | Acetic anhydride, pyridine | Ergosteryl acetate |

| Ergosteryl acetate | Catalytic Hydrogenation | H₂, Pd/C | 5α-Ergost-8-en-3β-ol, acetate |

| 5α-Ergost-7-en-3β-ol, acetate | Double Bond Isomerization | Acid catalyst (e.g., HCl in chloroform) | 5α-Ergost-8(14)-en-3β-ol, acetate |

Design and Synthesis of 5α-Ergost-8(14)-en-3β-ol, acetate Analogs and Derivatives

The synthesis of analogs and derivatives of 5α-ergost-8(14)-en-3β-ol, acetate is crucial for exploring its structure-activity relationship (SAR) and for developing compounds with potentially enhanced biological profiles.

The ergostane skeleton possesses several chiral centers, and the control of stereochemistry is paramount in any synthetic strategy. The stereochemistry of the A/B ring junction is typically established during the reduction of the Δ⁵ double bond. Catalytic hydrogenation often leads to the formation of the cis-fused A/B ring system (5α-configuration).

The stereocenters in the side chain are often more challenging to control. In a semi-synthetic approach from ergosterol, the stereochemistry of the side chain is already established. However, in a total synthesis or for the synthesis of side-chain modified analogs, stereoselective methods are essential. These can include the use of chiral pool starting materials, substrate-controlled diastereoselective reactions, or asymmetric catalysis. For instance, the synthesis of the 20-hydroxyecdysone (B1671079) side chain has been achieved with high stereoselectivity, providing a toolbox for constructing various steroidal side chains. nih.gov

The 3β-hydroxyl group is a common site for derivatization in steroids. The acetate group in the target molecule is just one example. A wide range of other esters can be prepared by reacting the 3β-alcohol with different acyl chlorides or anhydrides. Ether derivatives can also be synthesized, for example, by Williamson ether synthesis.

Furthermore, the Δ⁸⁽¹⁴⁾ double bond offers a handle for further functionalization. Epoxidation of the double bond, followed by ring-opening reactions, can introduce new functional groups at the C-8 and C-14 positions. Oxidation of the allylic positions (C-7 or C-15) could also lead to new analogs.

| Functional Group | Derivatization Reaction | Potential Products |

| C-3 Hydroxyl | Esterification | Benzoates, pivaloates, etc. |

| C-3 Hydroxyl | Etherification | Methyl ethers, benzyl (B1604629) ethers, etc. |

| Δ⁸⁽¹⁴⁾ Double Bond | Epoxidation | 8,14-Epoxides |

| Δ⁸⁽¹⁴⁾ Double Bond | Dihydroxylation | 8,14-Diols |

To generate a library of analogs for biological screening, systematic modifications of the 5α-ergost-8(14)-en-3β-ol, acetate scaffold are necessary. This can be achieved through several strategies:

Modification of the A-ring: The 3-hydroxyl group can be oxidized to a ketone, which can then be used to introduce a variety of substituents at the C-2 and C-4 positions through aldol or Claisen condensations.

Modification of the B, C, and D rings: The Δ⁸⁽¹⁴⁾ double bond can be used as a starting point for various transformations, as mentioned earlier. Additionally, radical-mediated C-H functionalization can be employed to introduce substituents at otherwise unreactive positions.

Modification of the side chain: The ergostane side chain can be truncated, elongated, or functionalized. For example, the terminal isopropyl group can be replaced with other alkyl or functional groups. The synthesis of various steroidal side chains has been extensively studied and can be adapted for this purpose. nih.gov

Introduction of Heteroatoms: Replacing carbon atoms in the steroidal skeleton with heteroatoms such as nitrogen, oxygen, or sulfur can lead to novel scaffolds with potentially interesting biological properties. For instance, the synthesis of aza-steroids has been an active area of research.

The creation of such a diverse library of compounds is essential for understanding the SAR of 5α-ergost-8(14)-en-3β-ol, acetate and for the discovery of new therapeutic agents.

Investigation of Biological Activities and Molecular Mechanisms of 5alpha Ergost 8 14 En 3beta Ol, Acetate in in Vitro and Non Human Models

Anti-inflammatory Modulatory Effects and Cellular Pathways

The anti-inflammatory properties of ergostane-type steroids are a significant area of investigation. These compounds appear to modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory mediators and interference with key signaling pathways.

Inhibition of Pro-inflammatory Mediators (e.g., NO, PGE2)

Ergostane (B1235598) derivatives have demonstrated the ability to suppress the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). In inflammatory conditions, the overproduction of NO by inducible nitric oxide synthase (iNOS) and PGE2 by cyclooxygenase-2 (COX-2) can lead to tissue damage.

Studies on various ergosterol (B1671047) derivatives have shown potent inhibitory effects on NO production in lipopolysaccharide (LPS)-activated macrophage cell lines, such as RAW 264.7. For instance, ergosta-4,6,8(14),22-tetraen-3-one (B108213) and ergosta-7,24(28)-dien-3-ol have been reported to reduce NO production with IC50 values of 29.7 μM and 15.1 μM, respectively. researchgate.net This inhibition is often linked to the downregulation of iNOS and COX-2 protein and mRNA expression. researchgate.netnih.gov Another related compound, oleanolic acid acetate (B1210297), has also been shown to suppress the production of inflammatory cytokines. nih.gov Although direct data for 5alpha-Ergost-8(14)-en-3beta-ol, acetate is not available, the consistent anti-inflammatory activity of related ergostane steroids suggests a similar potential to inhibit these crucial pro-inflammatory mediators.

Table 1: Inhibitory Effects of Ergostane-Related Compounds on Pro-inflammatory Mediator Production

| Compound | Cell Line | Inducer | Mediator Inhibited | IC50 Value | Reference |

| Ergosta-4,6,8(14),22-tetraen-3-one | RAW 264.7 | LPS | Nitric Oxide (NO) | 29.7 μM | researchgate.net |

| Ergosta-7,24(28)-dien-3-ol | RAW 264.7 | LPS | Nitric Oxide (NO) | 15.1 μM | researchgate.net |

| 5,8-Epidioxyergosta-6,22-dien-3-ol | RAW 264.7 | LPS | Nitric Oxide (NO) | 18.4 μM | researchgate.net |

| Oleanolic Acid Acetate | THP1-XBlue | poly(I) | Pro-inflammatory Cytokines | Dose-dependent | nih.govnih.gov |

This table presents data from structurally similar compounds to infer the potential activity of this compound.

Interaction with Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of many natural compounds are mediated through their interaction with critical intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.

Research on triterpenoid (B12794562) compounds, which are structurally similar to ergostanes, indicates that they can effectively suppress the activation of both NF-κB and MAPK signaling. For example, oleanolic acid acetate has been found to inhibit TLR3-mediated NF-κB and MAPK signaling. nih.govnih.gov This inhibition is achieved by targeting key components of these pathways, such as the IκB kinase (IKK) complex in the NF-κB pathway. nih.govnih.gov The suppression of these signaling cascades leads to a reduction in the transcription of pro-inflammatory genes. rsc.org While direct evidence for this compound is lacking, the known activities of related compounds strongly suggest that its anti-inflammatory effects are likely mediated through the modulation of these fundamental inflammatory pathways. researchgate.netmdpi.commdpi.com

Antimicrobial Potential and Modes of Action

Ergostane-type steroids have also been investigated for their antimicrobial properties, demonstrating potential as antibacterial, antifungal, and antiviral agents.

Antibacterial Activity Against Specific Pathogens and Membrane Permeabilization

Several studies have highlighted the antibacterial potential of ergostane derivatives against various human pathogens. For instance, oxygenated ergostane-type steroids isolated from marine sponge-derived fungi have exhibited activity against Staphylococcus aureus. nih.gov Another study on a compound isolated from Ganoderma lucidum, Ergosta-5, 7, 22-triene-3β, 14α-diol, showed significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. researchgate.net

The proposed mechanism of antibacterial action for many steroidal compounds involves interaction with the bacterial cell membrane, leading to increased permeability and disruption of cellular integrity. researchgate.net This interaction with membrane lipids can result in the leakage of essential intracellular components and ultimately cell death. An in-silico study of a related compound, Ergost-8-En-3-Ol,14-Methyl-,(3.Beta.,5.Alpha.), suggested potential interactions with bacterial receptors, further supporting the antibacterial potential of this class of steroids. researchgate.net

Table 2: Antibacterial Activity of Ergostane-Related Compounds

| Compound | Pathogen(s) | Observed Effect | Potential Mechanism | Reference |

| 3β-hydroxy-5α,6β-methoxyergosta-7,22-dien-15-one | Staphylococcus aureus | Antibacterial activity | Not specified | nih.gov |

| Ergosta-5, 7, 22-triene-3β, 14α-diol | Staphylococcus aureus (MRSA), Streptococcus pyogenes | Significant activity | Not specified | researchgate.net |

| Ergost-8-En-3-Ol,14-Methyl-,(3.Beta.,5.Alpha.) | Salmonella Typhi | Potential binding to bacterial receptors (in silico) | Receptor interaction | researchgate.net |

This table is based on findings for structurally related compounds to hypothesize the potential antibacterial properties of this compound.

Antifungal Activity and Ergosterol Pathway Interference

The structural similarity of this compound to ergosterol, the primary sterol in fungal cell membranes, makes the ergosterol biosynthesis pathway a likely target for its antifungal activity. This pathway is a well-established target for many commercial antifungal drugs. nih.gov Inhibition of enzymes within this pathway disrupts membrane integrity and function, leading to fungal cell death.

Studies on other sterol acetates have shown promising antifungal activity. For example, lupeol (B1675499) acetate has demonstrated antifungal effects against the phytopathogenic mold Macrophomina phaseolina. Furthermore, a molecular modeling study identified that Stigmasta-5,22-dien-3-ol, acetate (3 beta)- has a strong binding affinity for lanosterol-14-α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway of Candida krusei. Research has also shown that acetate itself can inhibit the growth of Candida albicans strains that have a deficient sterol 14α-demethylation pathway. nih.gov These findings strongly suggest that this compound could exert antifungal effects by interfering with ergosterol biosynthesis.

Antiviral Effects in Cell Culture Models

The investigation of the antiviral properties of ergostane-type steroids is an emerging area of research. While direct studies on this compound are not available, research on other sterols and acetate-containing compounds provides some preliminary insights. For instance, marine-derived sterols have been noted for their potential anti-HIV activity. nih.gov

Interestingly, acetate has been shown to reduce the viral load of Respiratory Syncytial Virus (RSV) in a mouse model and increase the expression of interferon-stimulated genes. While these findings are not directly on the compound of interest, they open an avenue for future research into the potential antiviral applications of this compound, possibly through mechanisms involving the modulation of the host immune response to viral infections. Further studies are required to explore the antiviral spectrum and mechanisms of action of this specific ergostane derivative.

Antiproliferative and Apoptotic Activities in Non-Human Cell Lines

While direct studies on the antiproliferative and apoptotic effects of this compound are not documented, research on similar ergostane-type sterols provides insights into the potential activities of this class of compounds.

A structurally related compound, 5alpha,8alpha-epidioxy-22E-ergosta-6,9(11),22-trien-3beta-ol , isolated from the edible mushroom Sarcodon aspratus, has demonstrated the ability to modulate the cell cycle in cancer cell lines. nih.gov In a study involving HT29 human colon adenocarcinoma cells, treatment with this related sterol led to a notable decrease in the percentage of cells in the S phase of the cell cycle. nih.gov This suggests an arrest in the cell cycle progression, preventing the replication of cancerous cells. The mechanism for this cell cycle arrest was linked to the induction of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21. nih.gov The p21 protein is a critical checkpoint regulator that can halt cell cycle progression in response to cellular stress, allowing for DNA repair or, in some cases, initiating apoptosis.

The same related sterol, 5alpha,8alpha-epidioxy-22E-ergosta-6,9(11),22-trien-3beta-ol , has also been shown to be a potent inducer of apoptosis, or programmed cell death. nih.gov In studies with HL60 leukemia cells and HT29 colon adenocarcinoma cells, this compound was effective in triggering apoptosis. nih.gov The appearance of a hypodiploid cell population following treatment is a hallmark of apoptosis, indicating the fragmentation of DNA that is characteristic of this process. nih.gov The induction of apoptosis by this related sterol is also linked to the upregulation of CDKN1A (p21), which is known to play a role in promoting apoptosis in certain cellular contexts. nih.gov

Based on the research into related compounds, a key molecular target appears to be the signaling pathway involving the transcription and subsequent action of the cyclin-dependent kinase inhibitor 1A (CDKN1A or p21) . nih.gov The upregulation of this protein suggests an interaction with upstream signaling cascades that regulate its expression, which could involve various protein kinases and transcription factors that respond to cellular stress signals initiated by the compound. However, the precise upstream protein kinases and transcription factors directly modulated by this class of sterols remain to be fully elucidated.

Immunomodulatory Properties and Receptor Interactions

Specific studies on the immunomodulatory properties and receptor interactions of this compound are not currently available. However, broader research into phytosterols (B1254722) indicates that they can possess anti-inflammatory properties, which is an aspect of immunomodulation. researchgate.net The mechanisms often involve the inhibition of pro-inflammatory mediators.

Enzyme Inhibition and Activation Profiling in Biochemical Assays

Direct enzyme inhibition or activation profiling for this compound is not found in the reviewed literature. However, a related cholestane-type sterol, 5 alpha-cholest-8(14)-en-3 beta-ol-15-one , is a potent inhibitor of cholesterol biosynthesis. nih.gov This suggests that sterols with a similar 5alpha-ergostane (B1200461) backbone could potentially interact with and modulate the activity of enzymes involved in sterol metabolism. In silico docking studies on another related compound, Ergost-8-En-3-Ol,14-Methyl-,(3.Beta.,5.Alpha.) , have explored its binding affinity with bacterial enzymes such as DNA gyrase (gyr B) and dihydrofolate reductase (DHPS), indicating a potential for enzyme interaction. researchgate.net

| Related Compound | Target Enzyme/Process | Observed Effect |

| 5 alpha-cholest-8(14)-en-3 beta-ol-15-one | Cholesterol Biosynthesis | Potent Inhibition nih.gov |

| Ergost-8-En-3-Ol,14-Methyl-,(3.Beta.,5.Alpha.) | DNA gyrase (gyr B), DHPS (in silico) | Binding Affinity researchgate.net |

Investigation of Antioxidant Capacity and Reactive Oxygen Species Scavenging

There is no specific data on the antioxidant capacity of this compound. However, a study on Ergosta-5,22-dien-3-ol, acetate , another related sterol acetate, investigated its antioxidant potential through computational docking. pensoft.net This in silico analysis examined the interaction of the compound with key enzymes involved in the production of reactive oxygen species (ROS), namely Cytochrome P450 (CP450) and NADPH oxidase (NO). The study reported binding-free energies for the interaction, suggesting a potential mechanism for antioxidant activity by interfering with these ROS-producing pathways. pensoft.net Generally, many phytosterols and their derivatives are recognized for their antioxidant properties. researchgate.net

| Related Compound | Target Receptor | Binding-Free Energy (kcal/mol) |

| Ergosta-5,22-dien-3-ol, acetate | Cytochrome P450 (CP450) | -8.9 pensoft.net |

| Ergosta-5,22-dien-3-ol, acetate | NADPH oxidase (NO) | -8.1 pensoft.net |

Interaction with Cellular Membranes and Liposomal Systems

The interaction of sterols with cellular membranes is a critical determinant of membrane structure and function. While direct experimental studies on the specific interactions of this compound with cellular membranes and liposomal systems are not extensively documented in publicly available research, its behavior can be inferred from the well-established principles of sterol-lipid interactions, particularly those of its parent compounds and structural analogs like ergosterol and other sterol precursors.

As a derivative of fecosterol, an intermediate in the ergosterol biosynthesis pathway, this compound is expected to intercalate within the phospholipid bilayer of cellular membranes. mdpi.comnih.gov The fundamental role of sterols in membranes is to modulate their physicochemical properties, including fluidity, permeability, and the organization of membrane domains. nih.govresearchgate.net The specific impact of a sterol is dictated by its unique structural features, such as the planarity of the ring system, the nature of the side chain, and the presence of functional groups. biorxiv.org

The accumulation of ergosterol precursors, such as fecosterol, within fungal membranes has been shown to have profound effects on the biophysical properties of the plasma membrane. mdpi.com These alterations can influence membrane permeability, stability, and the proper functioning of embedded proteins. mdpi.com The presence of the acetate group at the 3-beta hydroxyl position in this compound would likely modify its partitioning and orientation within the membrane compared to its non-acetylated counterpart, fecosterol. Esterification of the hydroxyl group can decrease the polarity of the head group, potentially leading to a deeper insertion into the hydrophobic core of the membrane and altering its interaction with the polar head groups of phospholipids (B1166683).

The interaction of sterols with phospholipids can lead to the formation of specialized membrane domains, often referred to as lipid rafts. nih.gov These domains are enriched in sterols and sphingolipids and are thought to play crucial roles in cellular processes such as signal transduction and protein trafficking. nih.gov The ability of this compound to participate in the formation of such domains would depend on its specific interactions with other membrane lipids. Studies on various sterols have shown that these interactions can range from attractive to repulsive, depending on the specific sterol and phospholipid species involved. nih.gov

In liposomal systems, which serve as simplified models of cellular membranes, the incorporation of sterols and their derivatives can significantly impact the stability and structural integrity of the liposomes. The presence of sterols can modulate the phase transition temperature of the lipid bilayer and affect its permeability to encapsulated molecules. The acetylated nature of this compound might influence its ability to stabilize or destabilize liposomal structures, a property that is dependent on its concentration and the composition of the liposomes.

Table 1: General Effects of Sterols on Phospholipid Bilayer Properties

This table summarizes the well-documented effects of major sterols like cholesterol and ergosterol on the physical properties of phospholipid bilayers, providing a basis for inferring the potential actions of this compound.

| Property | Effect of Sterol Incorporation | Probable Inferred Effect of this compound |

| Membrane Fluidity | Decreases fluidity in the liquid-disordered state; Increases fluidity in the gel state (ordering effect). nih.gov | Expected to modulate membrane fluidity, likely with a distinct ordering effect compared to ergosterol due to structural differences. |

| Bilayer Thickness | Increases the thickness of the phospholipid bilayer. researchgate.netnih.gov | Likely increases bilayer thickness by promoting a more extended conformation of phospholipid acyl chains. |

| Permeability | Decreases the permeability of the membrane to small solutes and ions. nih.gov | Expected to decrease membrane permeability. The acetate group may influence the degree of this effect. |

| Acyl Chain Order | Increases the conformational order of phospholipid acyl chains (condensing effect). nih.gov | Expected to induce ordering of phospholipid acyl chains. |

| Lateral Diffusion | Reduces the lateral diffusion of lipid molecules within the bilayer. researchgate.net | Likely reduces the lateral diffusion rate of phospholipids. |

Table 2: Comparative Interaction of Different Sterols with Phospholipids in Model Membranes

This table highlights the differential interactions observed for various sterols, underscoring the importance of specific molecular structures.

| Sterol | Interacting Phospholipid | Observed Interaction | Reference |

| Cholesterol | Dipalmitoyl phosphatidylcholine (DPPC) | Attractive interactions, condensing effect. nih.gov | nih.gov |

| Ergosterol | Dipalmitoyl phosphatidylcholine (DPPC) | Repulsive interactions. nih.gov | nih.gov |

| Cholesterol | Dioleoyl phosphatidylcholine (DOPC) | Attractive interactions. nih.gov | nih.gov |

| Ergosterol | Dioleoyl phosphatidylcholine (DOPC) | Ideal mixing (no strong attractive or repulsive forces). nih.gov | nih.gov |

| Lanosterol (B1674476) | Dimyristoylphosphatidylcholine (DMPC) | Less effective at ordering the bilayer compared to cholesterol. nih.gov | nih.gov |

While direct experimental data for this compound is lacking, the established principles of sterol-membrane interactions provide a strong framework for predicting its behavior. Future biophysical studies, including molecular dynamics simulations and experiments with model membrane systems, are necessary to elucidate the precise effects of this specific compound on cellular membranes and liposomes.

Metabolic Fate and Biotransformation Studies of 5alpha Ergost 8 14 En 3beta Ol, Acetate

Microbial Biotransformation of 5alpha-Ergost-8(14)-en-3beta-ol, acetate (B1210297)

Microorganisms are well-documented for their versatile enzymatic capabilities, often mirroring and sometimes diverging from mammalian metabolic pathways. This makes them valuable tools for producing and predicting the metabolites of various xenobiotics, including steroids. The biotransformation of 5alpha-Ergost-8(14)-en-3beta-ol, acetate by microbial systems is a key area of research for understanding its potential environmental fate and for generating novel, potentially bioactive derivatives.

Identification of Microbial Metabolites and Structural Elucidation

While direct studies on the microbial transformation of this compound are not extensively reported in publicly available literature, insights can be drawn from the metabolism of structurally similar ergostane (B1235598) derivatives by various fungal and bacterial species. It is widely expected that the initial step in the microbial metabolism of this compound would be the hydrolysis of the acetate ester at the C-3 position by microbial esterases, yielding the parent alcohol, 5alpha-Ergost-8(14)-en-3beta-ol.

Subsequent transformations of the sterol core are likely to involve hydroxylation at various positions, a common reaction catalyzed by microbial cytochrome P450 monooxygenases. For instance, fungi such as Aspergillus and Cunninghamella species are known to hydroxylate steroids at multiple sites. nih.govnih.gov Based on the metabolism of related ergostane compounds, potential hydroxylated metabolites of 5alpha-Ergost-8(14)-en-3beta-ol could be formed.

Table 1: Potential Microbial Metabolites of 5alpha-Ergost-8(14)-en-3beta-ol

| Metabolite Name | Potential Position of Modification |

| 5alpha-Ergost-8(14)-en-3beta-ol | Hydrolysis of acetate group |

| Hydroxylated derivatives | Various positions on the sterol backbone |

Note: This table is predictive and based on the known metabolism of similar steroidal compounds. Specific metabolites for this compound require experimental verification.

Enzymatic Systems Involved in Microbial Conversions (e.g., hydroxylases, reductases)

The enzymatic systems responsible for the biotransformation of this compound in microbes are predicted to be diverse. The initial de-acetylation is likely carried out by non-specific carboxylesterases.

The subsequent hydroxylation reactions are primarily attributed to cytochrome P450 monooxygenases (CYPs) . These heme-containing enzymes are ubiquitous in fungi and bacteria and are key players in the oxidative metabolism of a wide range of substrates, including steroids. nih.gov Microbial CYPs are known to catalyze regio- and stereospecific hydroxylations, which are often difficult to achieve through chemical synthesis.

In addition to hydroxylases, reductases may also play a role, potentially acting on the double bond at the C-8(14) position, leading to a saturated ergostane skeleton. The specific types of reductases and their involvement would depend on the microbial species and the culture conditions.

In Vitro Mammalian Metabolism and Enzyme Systems (excluding human clinical data)

In vitro studies using mammalian liver microsomes are a standard method for investigating the metabolic fate of new chemical entities. These preparations contain a high concentration of phase I and phase II drug-metabolizing enzymes.

Cytochrome P450 Mediated Transformations and Metabolic Stability

Similar to microbial systems, the initial step in the mammalian metabolism of this compound is the rapid hydrolysis of the acetate ester by carboxylesterases present in liver microsomes, releasing 5alpha-Ergost-8(14)-en-3beta-ol.

The subsequent metabolism of the ergostane core is expected to be mediated by cytochrome P450 enzymes . nih.gov In vitro studies with liver microsomes from various mammalian species (e.g., rat, mouse, dog) would be necessary to determine the metabolic stability and identify the specific CYP isoforms involved. sbq.org.br Steroids are known substrates for several CYP families, including CYP1, CYP2, and CYP3. nih.gov The specific sites of hydroxylation on the 5alpha-Ergost-8(14)-en-3beta-ol molecule would depend on the substrate specificity of the particular CYP enzymes expressed in the test system. A study on a closely related compound, 5alpha-cholest-8(14)-en-3beta-ol-15-one, found that it occurs in esterified form in rat skin, suggesting that esterification and hydrolysis are relevant metabolic pathways for such structures in mammals. nih.gov

Table 2: Predicted In Vitro Mammalian Phase I Metabolites of this compound

| Metabolite Name | Predicted Transformation | Enzyme Family |

| 5alpha-Ergost-8(14)-en-3beta-ol | De-acetylation | Carboxylesterases |

| Hydroxylated metabolites | Hydroxylation at various positions | Cytochrome P450s (CYPs) |

Note: This table is based on general principles of steroid metabolism. The actual metabolite profile would need to be determined experimentally.

Conjugation Reactions and Metabolite Identification

Following phase I oxidative metabolism, the resulting hydroxylated metabolites of 5alpha-Ergost-8(14)-en-3beta-ol can undergo phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The primary conjugation reactions for steroidal compounds are glucuronidation and sulfation.

Glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to hydroxyl groups. Sulfation , mediated by sulfotransferases (SULTs), involves the addition of a sulfonate group. Both UGTs and SULTs are present in liver microsomes and cytosolic fractions, respectively. The identification of these conjugated metabolites typically requires advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Structure Activity Relationship Sar Studies of 5alpha Ergost 8 14 En 3beta Ol, Acetate Derivatives

Impact of C-3 Acetate (B1210297) Moiety on Biological Activity and Binding Affinity

The functional group at the C-3 position of the steroid nucleus is a well-established determinant of biological activity. The presence of a 3beta-hydroxyl group is common in many biologically active sterols, including ergosterol (B1671047). The acetylation of this hydroxyl group to form a 3beta-acetate ester, as seen in 5alpha-Ergost-8(14)-en-3beta-ol, acetate, can significantly modulate the compound's physicochemical properties and, consequently, its biological profile.

Esterification at the C-3 position generally increases the lipophilicity of the sterol molecule. This alteration can influence several pharmacokinetic parameters, such as membrane permeability and bioavailability. For instance, the direct esterification of ergosterol to ergosterol laurate has been shown to increase its solubility in vegetable oil, a property that can enhance bioavailability nih.gov. Similarly, studies on phytosterols (B1254722) have demonstrated that esterification can impact their interaction with lipid membranes scielo.br. While a higher lipophilicity might facilitate passage through cell membranes, the acetate group itself is subject to hydrolysis by cellular esterases, which would release the active 3beta-hydroxyl analog at the target site. This makes the acetate derivative a potential prodrug.

Influence of Ergostane (B1235598) Skeleton Modifications on Bioactivity Profiles

The rigid tetracyclic core of the ergostane skeleton provides a versatile scaffold for structural modifications. Alterations to this framework, including ring cleavage (seco-steroids) and rearrangement (abeo-steroids), can lead to profound changes in the molecule's three-dimensional shape and, consequently, its biological activity. nih.gov

Fungi are known to produce a variety of rearranged ergostane-type steroids, many of which exhibit interesting biological properties. rsc.org For example, pinnigorgiols A and B, which feature a rearranged B-ring, have shown significant cytotoxicity against rat hepatic stellate cells. rsc.org The introduction of an epoxide ring, as seen in some ergosterol derivatives, has been noted to increase cytotoxic properties. researchgate.net

Furthermore, the oxidation state of the skeleton plays a crucial role. The conversion of a hydroxyl group to a ketone at various positions can significantly impact bioactivity. For instance, in a series of 5α,6α-epoxides, the presence of an α-oriented hydroxyl group at C-7 was associated with greater cytotoxicity compared to the corresponding 7-keto derivatives. researchgate.net These findings underscore the sensitivity of biological activity to even minor changes in the ergostane core, suggesting that targeted modifications to the ring structure of this compound could yield analogs with novel or enhanced bioactivities.

A summary of the influence of ergostane skeleton modifications on cytotoxicity is presented in the table below.

| Compound/Modification | Cell Line | Activity | Reference |

| Pinnigorgiol A | HSC-T6 | IC50 = 5.77 µM | rsc.org |

| Pinnigorgiol B | HSC-T6 | IC50 = 7.89 µM | rsc.org |

| 7α-hydroxy-5α,6α-epoxy-Δ8(14) | HGC-27 | High cytotoxicity | researchgate.net |

| 7-keto-5α,6α-epoxy-Δ8(14) | HGC-27 | Decreased activity | researchgate.net |

Role of Double Bonds and Stereochemistry on Biological Efficacy

The stereochemistry of the steroid nucleus and its substituents is also paramount. Natural steroids are chiral molecules, and their interactions with biological macromolecules are often highly stereospecific. mdpi.com For example, the configuration at C-7 has been shown to be important for the cytotoxic activity of certain rearranged ergostanes. rsc.org Similarly, the stereochemistry of the side chain can have a profound impact. Modifications to the side chain of ergosterol and stigmasterol (B192456) derivatives have been shown to influence their activity as liver X receptor agonists, with the ergostane skeleton and the nature of the side-chain modification both affecting potency and isoform selectivity. unisi.it

The intricate interplay between the location of double bonds and the stereochemical configuration of the entire molecule dictates its precise three-dimensional shape, which must be complementary to the binding site of its biological target to elicit a response.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR studies could be instrumental in predicting the activity of novel derivatives and guiding synthetic efforts toward more potent compounds.

A typical QSAR study involves calculating a set of molecular descriptors for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Once these descriptors are generated, statistical methods such as multiple linear regression or partial least squares are employed to build a model that relates the descriptors to the observed biological activity.

A hypothetical QSAR study on this compound analogs might reveal the importance of specific steric features of the side chain or the electronic environment around the Δ8(14) double bond for a particular biological activity. The resulting QSAR model could then be used to virtually screen a library of yet-to-be-synthesized analogs, prioritizing those with the highest predicted activity for chemical synthesis and biological testing.

Advanced Analytical Methodologies for Research on 5alpha Ergost 8 14 En 3beta Ol, Acetate

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 5alpha-Ergost-8(14)-en-3beta-ol, acetate (B1210297). Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide mass measurements with high accuracy (typically < 5 ppm), enabling the determination of the elemental composition of the parent ion and its fragments. This precision is crucial for distinguishing between isobaric interferences, which are common in complex samples.

The precise mass of the [M+H]⁺ ion of 5alpha-Ergost-8(14)-en-3beta-ol, acetate (C₃₀H₅₀O₂) can be calculated and compared with the experimentally obtained value to confirm its identity. Adduct formation, such as with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), is also frequently observed and can be used for further confirmation.

Fragmentation patterns observed in tandem HRMS (MS/MS) experiments provide further structural insights. For sterol acetates, characteristic fragmentation includes the neutral loss of acetic acid (60.0211 Da) from the protonated molecule. Other significant fragments arise from cleavages within the sterol ring system and the loss of the side chain, which are indicative of the ergostane (B1235598) scaffold.

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |

| [M] | C₃₀H₅₀O₂ | 442.3811 | Molecular Ion |

| [M+H]⁺ | C₃₀H₅₁O₂⁺ | 443.3884 | Protonated Molecule |

| [M+Na]⁺ | C₃₀H₅₀O₂Na⁺ | 465.3703 | Sodiated Adduct |

| [M+NH₄]⁺ | C₃₀H₅₄NO₂⁺ | 460.4149 | Ammoniated Adduct |

| [M+H-CH₃COOH]⁺ | C₂₈H₄₉⁺ | 383.3829 | Loss of Acetic Acid |

| [M+H-Side Chain]⁺ | C₁₉H₂₉O₂⁺ | 289.2162 | Cleavage of the C17-C20 bond |

This table presents theoretical exact masses calculated based on the elemental composition. Experimental values obtained via HRMS are expected to be in close agreement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed information about the chemical structure, stereochemistry, and conformation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for a complete structural elucidation.

1D NMR (¹H, ¹³C) Applications for Core Structure Confirmation

¹H and ¹³C NMR spectra provide the fundamental framework for the structural confirmation of this compound. The ¹H NMR spectrum reveals the number of different proton environments and their multiplicities, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

For this compound, characteristic signals in the ¹H NMR spectrum include a singlet for the acetate methyl protons around δ 2.0 ppm and a multiplet for the H-3 proton, which is shifted downfield due to the deshielding effect of the acetate group. The signals for the numerous methylene (B1212753) and methine protons of the sterol backbone and side chain typically appear in the upfield region, often with significant overlap.

The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon of the acetate group around δ 170 ppm, a signal for the C-3 carbon in the range of δ 70-75 ppm, and signals for the quaternary carbons C-8 and C-14 of the double bond. The remaining carbon signals of the ergostane skeleton appear at specific chemical shifts that are diagnostic of the 5α-ergostane structure.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| 3 | ~4.5-4.7 (m) | ~73-75 |

| Acetate CH₃ | ~2.0 (s) | ~21 |

| Acetate C=O | - | ~170 |

| 8 | - | ~130-135 |

| 14 | - | ~145-150 |

| 18-CH₃ | ~0.5-0.7 (s) | ~12-14 |

| 19-CH₃ | ~0.7-0.9 (s) | ~18-20 |

| 21-CH₃ | ~0.9 (d) | ~18-20 |

| 26-CH₃ | ~0.8 (d) | ~19-21 |

| 27-CH₃ | ~0.8 (d) | ~19-21 |

| 28-CH₃ | ~0.8 (d) | ~15-17 |

Note: The expected chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. These values are inferred from data on structurally similar sterol acetates and ergostane derivatives.

2D NMR (COSY, HSQC, HMBC, NOESY) in Complex Structure Elucidation

2D NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C NMR signals and for elucidating the stereochemistry and through-space interactions of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton connectivity within the molecule. For instance, the correlation between H-3 and the protons on C-2 and C-4 can be established.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, correlations from the methyl protons (H₃-18 and H₃-19) to the surrounding carbons can confirm the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This is vital for determining the relative stereochemistry of the molecule. For example, NOE correlations can confirm the α-orientation of the C-5 proton and the β-orientation of the acetate group at C-3.

Chromatographic-Mass Spectrometric Hyphenated Techniques (LC-MS/MS, GC-MS) for Quantitative and Qualitative Analysis in Biological Matrices and Research Samples

Hyphenated chromatographic-mass spectrometric techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are the methods of choice for the sensitive and selective analysis of this compound in complex matrices. nih.govspringernature.com

LC-MS/MS offers high sensitivity and specificity for the analysis of sterol acetates without the need for derivatization, although derivatization can sometimes enhance ionization efficiency. researchgate.net Reversed-phase liquid chromatography is commonly employed for the separation of sterols and their esters. nih.gov The use of a tandem mass spectrometer allows for selected reaction monitoring (SRM), which provides excellent selectivity and sensitivity for quantitative studies.

GC-MS is another powerful technique for sterol analysis. Due to the low volatility of sterol acetates, they are typically analyzed as their trimethylsilyl (B98337) (TMS) ether derivatives after hydrolysis of the acetate group, or directly if the instrument conditions are suitable. researchgate.net The high chromatographic resolution of capillary GC columns allows for the separation of closely related isomers.

| Parameter | LC-MS/MS | GC-MS |

| Sample Preparation | Liquid-liquid or solid-phase extraction. | Saponification (optional), derivatization to TMS ethers. |

| Chromatography Column | C18 or C8 reversed-phase. | DB-5ms, HP-1ms, or similar non-polar capillary column. |

| Mobile/Carrier Gas | Acetonitrile/Methanol/Water gradients with additives. | Helium or Hydrogen. |

| Ionization Source | ESI or APCI. | Electron Ionization (EI). |

| Mass Analyzer | Triple Quadrupole (QqQ), Q-TOF. | Quadrupole, Ion Trap, TOF. |

| Detection Mode | Selected Reaction Monitoring (SRM). | Full Scan or Selected Ion Monitoring (SIM). |

X-ray Crystallography for Absolute Stereochemistry Determination of Isolated or Synthesized Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms.

While a crystal structure for this compound itself may not be publicly available, the technique has been successfully applied to numerous ergostane and other sterol derivatives. mdpi.com In cases where the natural product is difficult to crystallize, a derivative, such as a p-bromobenzoyl ester, can be synthesized to facilitate crystal growth and to introduce a heavy atom for easier phase determination. The resulting crystal structure provides irrefutable proof of the molecule's stereochemical configuration, which is crucial for understanding its biological activity and for confirming the outcome of synthetic efforts.

The process typically involves:

Isolation and Purification: Obtaining a highly pure sample of the compound or its derivative.

Crystallization: Growing a single crystal of suitable size and quality. This is often the most challenging step.

Data Collection: Mounting the crystal on a diffractometer and collecting the X-ray diffraction data.

Structure Solution and Refinement: Solving the phase problem and refining the atomic coordinates to generate the final crystal structure.

The structural information obtained from X-ray crystallography serves as a definitive reference for validating the assignments made by other analytical techniques like NMR spectroscopy.

Theoretical and Computational Chemistry Approaches to 5alpha Ergost 8 14 En 3beta Ol, Acetate

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction between a ligand and a target protein.

While specific molecular docking studies for 5alpha-Ergost-8(14)-en-3beta-ol, acetate (B1210297) are not readily found in the literature, a study involving a closely related analog, Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- , has been conducted to explore its potential as an antibacterial agent. researchgate.net In this in silico investigation, the compound was docked against several bacterial protein targets, including DNA gyrase subunit B (gyr B), dihydropteroate (B1496061) synthase (DHPS), and penicillin-binding protein (PBP). researchgate.net The molecular docking process for such studies is typically carried out using software like AutoDock Vina, with visualization and analysis of the interactions performed using tools such as Discovery Studio. researchgate.net

The results of these types of studies are often presented in terms of binding affinity (measured in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Table 1: Example of Molecular Docking Data for a Structural Analog

| Target Protein | PDB ID | Binding Affinity (kcal/mol) of Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- | Interacting Residues |

|---|---|---|---|

| DNA gyrase subunit B | 5l3j | Data not publicly available | Data not publicly available |

| Dihydropteroate synthase | 1ajz | Data not publicly available | Data not publicly available |

Note: While the study confirms the interaction of Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- with these receptors, the specific binding affinities and detailed interacting residues are not provided in the referenced material. researchgate.net

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can provide valuable insights into the reactivity and stability of a molecule like 5alpha-Ergost-8(14)-en-3beta-ol, acetate.

For steroidal molecules, DFT studies can elucidate a variety of physicochemical parameters. nih.gov These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

Other properties that can be calculated using DFT include:

Gibbs Free Energy: To determine the thermodynamic favorability of reactions involving the compound. nih.gov

Dipole Moment: To understand the molecule's polarity. nih.gov

Chemical Hardness and Softness: To predict the molecule's resistance to deformation or change in its electron distribution. rsc.org

Electronegativity and Electrophilicity Index: To gauge the molecule's ability to attract electrons and its propensity to act as an electrophile. rsc.org

While specific DFT data for this compound is not available, such calculations would provide a foundational understanding of its electronic properties and potential reactivity in various chemical environments.

Molecular Dynamics Simulations of Compound-Target Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can offer detailed insights into its conformational flexibility and its dynamic interactions with biological targets, such as proteins or lipid membranes.

In the context of sterols, MD simulations have been extensively used to understand their behavior within cell membranes. nih.govacs.org These simulations can reveal how the sterol affects membrane properties, including:

Bilayer Thickness and Lipid Order: Sterols typically increase the thickness and order of the phospholipid acyl chains in a membrane. nih.govacs.org

Molecular Packing and Fluidity: The presence of sterols can significantly alter the packing and fluidity of the lipid bilayer. nih.gov

Orientation and Position: MD simulations can determine the preferential orientation and depth of the sterol within the membrane. figshare.com

When a specific protein target is identified through methods like molecular docking, MD simulations can be employed to study the stability of the ligand-protein complex. These simulations can reveal how the compound and the protein's active site adapt to each other, providing a more realistic and dynamic picture of the binding event than static docking alone. The conformational landscape of the sterol can also be explored, identifying the most stable three-dimensional structures it can adopt.

In Silico Prediction of Biological Activities and ADMET Properties (excluding human relevance)

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. nih.govnih.gov These predictive models leverage large datasets of experimental results to build quantitative structure-activity relationships (QSAR) and machine learning models. sci-hub.ru

For a compound like this compound, a variety of ADMET properties can be predicted using open-access web servers and software. nih.govresearchgate.net These predictions can help to identify potential liabilities of a compound before it is synthesized and tested in the lab, saving time and resources.

Table 2: Examples of In Silico ADMET Predictions (Non-Human Relevance)

| ADMET Property | Predicted Outcome | Significance |

|---|---|---|

| Absorption | ||

| Water Solubility | LogS | Influences bioavailability in aqueous environments. |

| Distribution | ||

| Lipophilicity | LogP | Affects membrane permeability and distribution in organisms. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for interactions with other compounds metabolized by these enzymes in various organisms. |

| Toxicity |

The accuracy of these predictions is dependent on the quality of the underlying data and the algorithms used in the predictive models. nih.govresearchgate.net Therefore, it is often recommended to use multiple tools to obtain a consensus prediction. nih.gov

Emerging Research Areas and Future Directions for 5alpha Ergost 8 14 En 3beta Ol, Acetate

Exploration of Novel Biological Activities and Therapeutic Potential in Preclinical Models

The exploration of new biological functions for ergostane-type steroids is a continuously evolving field. While the parent compound, ergosterol (B1671047), and its other derivatives have been studied for various effects, the specific biological profile of 5alpha-Ergost-8(14)-en-3beta-ol, acetate (B1210297) remains largely uncharacterized. mdpi.comnih.gov Future research will likely focus on screening this compound against a variety of disease targets in preclinical models.

Detailed research into related ergostane (B1235598) steroids has revealed activities that suggest potential therapeutic areas for 5alpha-Ergost-8(14)-en-3beta-ol, acetate. For instance, various ergosterol derivatives have demonstrated anti-inflammatory, anticancer, and antimicrobial properties. nih.gov Ergosterol itself has been shown to inhibit tumor cell viability and suppress inflammation. mdpi.comnih.gov Furthermore, some ergostane compounds have shown inhibitory activity against enzymes like aromatase, which is a key target in breast cancer therapy. nih.gov These findings provide a strong rationale for investigating similar activities for this compound. Preclinical studies would involve cell-based assays to screen for cytotoxicity against cancer cell lines, anti-inflammatory effects in macrophage models, and antimicrobial activity against pathogenic bacteria and fungi.

Table 1: Potential Preclinical Investigations for this compound Based on Related Compounds

| Therapeutic Area | Known Activity of Related Steroids | Potential Preclinical Model for Investigation | Reference |

|---|---|---|---|

| Oncology | Ergosterol and its derivatives exhibit cytotoxic effects on various cancer cell lines (e.g., breast, liver). | In vitro cytotoxicity assays using cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer); in vivo xenograft mouse models. | mdpi.comnih.gov |

| Inflammation | Ergosterol suppresses the production of inflammatory mediators like TNF-α and COX-2 in macrophages. | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line to measure inflammatory cytokine production. | nih.gov |

| Infectious Diseases | Ergostane-type steroids have shown antimicrobial and antifungal properties. | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). | nih.gov |

| Endocrinology | Some ergostane steroids inhibit aromatase, an enzyme involved in estrogen biosynthesis. | Enzymatic assays using human recombinant aromatase; cell-based models to assess impact on hormone-dependent processes. | nih.gov |

Development of Advanced Synthetic Strategies for Scalable Production

The limited availability of this compound from natural sources necessitates the development of efficient and scalable synthetic routes. rsc.org While total synthesis of complex steroids has been a long-standing challenge, recent advances in synthetic organic chemistry offer powerful new tools. rsc.orgresearchgate.net Future efforts will likely focus on both semi-synthesis from more abundant natural sterols and de novo total synthesis.

A promising semi-synthetic approach would utilize readily available starting materials like ergosterol or other plant sterols. mdpi.comnih.gov This strategy would involve a few high-yielding chemical transformations to introduce the specific Δ8(14) double bond and protect the 3-hydroxyl group as an acetate. Such methods have been successfully developed for other rare brassinosteroids and ergostane derivatives. nih.gov Total synthesis strategies, while more complex, offer greater flexibility to create structural analogs for structure-activity relationship (SAR) studies. Modern methods such as catalytic C-H functionalization, stereoselective cyclization reactions, and redox-relay transformations are being employed to construct steroidal skeletons with high efficiency and precision. rsc.orgresearchgate.net The goal is to devise a synthetic pathway that is not only high-yielding but also cost-effective and environmentally benign, facilitating the production of sufficient quantities for extensive biological evaluation.

Application in Chemical Biology Tools for Target Validation

A significant challenge in pharmacology is identifying the specific molecular target through which a compound exerts its biological effects. nih.gov this compound can be developed into a chemical biology tool to validate its cellular targets. This involves modifying the sterol to create a "chemical probe" without significantly altering its inherent biological activity.

The process typically involves synthesizing an analog of the compound that incorporates a reactive group or a tag. For instance, a fluorescent dye could be attached to visualize the compound's subcellular localization, or a biotin (B1667282) tag could be added for affinity purification of its binding partners (e.g., proteins). Once these binding partners are isolated, they can be identified using techniques like mass spectrometry. This approach, known as affinity-based protein profiling, is a powerful method for target deconvolution. mdpi.com Validating these potential targets is a crucial step in drug discovery, confirming that modulation of the target leads to the desired therapeutic outcome. doaj.orgbenthamscience.com

Table 2: Workflow for Developing a Chemical Probe from this compound

| Step | Description | Key Techniques | Objective |

|---|---|---|---|

| 1. Probe Synthesis | Synthesize analogs of the parent compound with a linker and a tag (e.g., biotin, alkyne for click chemistry). | Organic synthesis, purification (HPLC). | Create a tool for target pulldown experiments. |